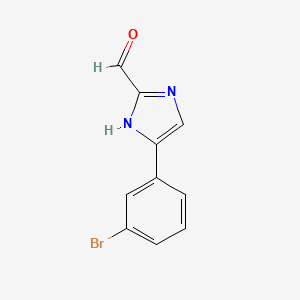

5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde

描述

5-(3-Bromophenyl)-1H-imidazole-2-carbaldehyde is an imidazole derivative featuring a bromophenyl substituent at position 5 and an aldehyde group at position 2 of the imidazole ring. Its structure combines the aromatic stability of the phenyl group with the electron-withdrawing effects of bromine, making it a versatile intermediate in medicinal chemistry and materials science. The aldehyde group enables further functionalization, such as condensation or Schiff base formation, which is critical for synthesizing bioactive molecules or coordination complexes .

属性

IUPAC Name |

5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPHHVPDVQOPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzylamine with glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

化学反应分析

Types of Reactions: 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: 5-(3-bromophenyl)-1H-imidazole-2-carboxylic acid.

Reduction: 5-(3-bromophenyl)-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

5-(3-Bromophenyl)-1H-imidazole-2-carbaldehyde serves as a crucial building block in the synthesis of various biologically active compounds. Its applications in medicinal chemistry include:

- Anticancer Activity: The compound has been utilized to develop new analogs, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, which have shown significant anticancer properties against various cancer cell lines. For instance, derivatives synthesized from this compound demonstrated notable activity with IC50 values lower than established drugs like miltefosine and amphotericin B.

- Radiopharmacy: Derivatives of this compound labeled with fluorine-18 are being investigated as candidates for positron emission tomography (PET) imaging to detect α-synuclein aggregates associated with neurodegenerative diseases.

Environmental Chemistry

The compound can be transformed into bromophenols through electrophilic halogenation processes. Bromophenols have applications as brominated flame retardants (BFRs), which are critical in reducing fire hazards in various materials.

Organic Synthesis

5-(3-Bromophenyl)-1H-imidazole-2-carbaldehyde is also a versatile intermediate in organic synthesis. It has been involved in:

- Synthesis of Imidazole Derivatives: The compound can be synthesized through various methods involving substituted anilines and formamide under controlled conditions (e.g., heating at 170-180°C) to yield high purity products .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives from 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde highlighted its potential in developing novel anticancer agents. The synthesized compounds were tested against several cancer cell lines, showing promising results with some exhibiting enhanced potency compared to standard treatments.

Case Study 2: PET Imaging Applications

Research into radiolabeled derivatives of the compound demonstrated their ability to bind specifically to α-synuclein aggregates. This property is crucial for developing imaging agents that can aid in diagnosing neurodegenerative diseases like Parkinson's disease.

作用机制

The mechanism of action of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

相似化合物的比较

A. 5-Phenyl-1H-imidazole-2-carbaldehyde (CAS 670-95-1)

- Structural Difference : Replaces the 3-bromophenyl group with a simple phenyl ring.

- Impact: The absence of bromine reduces molecular weight (MW: ~211 vs. ~290 for the brominated analog) and alters electronic properties.

B. 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde (CAS 102808-02-6)

- Structural Difference : Substitutes 3-bromophenyl with a trifluoromethyl group.

- Impact : The CF₃ group is more electron-withdrawing than Br, which may further polarize the aldehyde, enhancing its reactivity. Trifluoromethyl groups also improve metabolic stability and lipophilicity, making this analog more suitable for pharmacokinetic optimization in drug design .

2.2. Positional Isomerism in the Imidazole Core

A. 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4)

- Structural Difference : The aldehyde group is at position 4 instead of 2, and a chloro substituent replaces bromine.

- Impact : Positional isomerism affects molecular dipole moments and hydrogen-bonding capabilities. The 4-carbaldehyde may exhibit weaker intermolecular interactions in crystalline phases compared to the 2-carbaldehyde, as observed in hydrogen-bonding patterns in imidazole derivatives .

B. 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4)

- Structural Difference : A benzyl group is attached at position 1, and the aldehyde is at position 5.

- This analog’s altered geometry may reduce binding affinity in biological targets compared to the planar 3-bromophenyl derivative .

A. Melting Points and Solubility

- 5-(3-Bromophenyl)-1H-imidazole-2-carbaldehyde : Expected to have a higher melting point (>150°C) due to bromine’s polarizability and enhanced van der Waals forces.

- 5-Phenyl analog (CAS 670-95-1) : Likely lower melting point (~130–140°C) based on data from (e.g., compound 35: 133–134°C) .

- 5-Trifluoromethyl analog (CAS 102808-02-6) : Increased hydrophobicity may reduce aqueous solubility compared to brominated or chlorinated derivatives .

Data Tables

Table 1: Structural and Physical Comparison

生物活性

5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromophenyl substituent on the imidazole ring, which is known to influence its reactivity and biological properties. The synthesis of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 3-bromobenzaldehyde with imidazole derivatives under specific conditions. Various synthetic routes have been explored to optimize yield and purity, including one-pot reactions and microwave-assisted synthesis.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of imidazole derivatives, including 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Cytotoxic Activity of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HL-60 | 10.0 | Cell cycle arrest |

| HCT-116 | >20 | Low activity observed |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Streptococcus pneumoniae | 20 | Moderate |

| Escherichia coli | >50 | Low |

The biological activity of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde is attributed to its ability to interact with various molecular targets within cells. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the imidazole ring can form hydrogen bonds with active site residues. These interactions can modulate enzyme activities or receptor functions, leading to the observed biological effects .

Case Studies

- Anticancer Study : A study conducted on several imidazole derivatives showed that 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde exhibited superior cytotoxicity compared to other similar compounds, indicating its potential as a potent anticancer agent .

- Antimicrobial Evaluation : In a series of antimicrobial tests, this compound demonstrated significant inhibition against Staphylococcus aureus, suggesting its utility in treating bacterial infections. The study highlighted its potential as a scaffold for further drug development targeting resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。